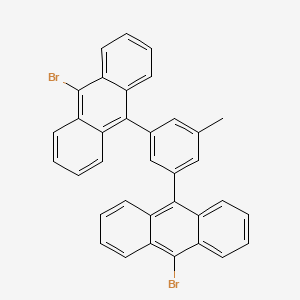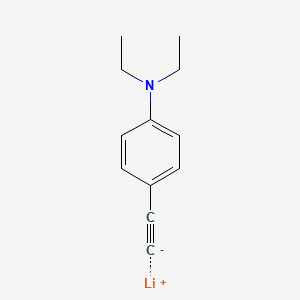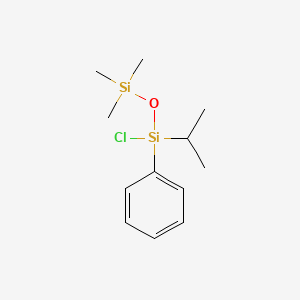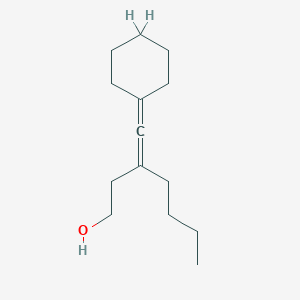
9,9'-(5-Methyl-1,3-phenylene)bis(10-bromoanthracene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9’-(5-Methyl-1,3-phenylene)bis(10-bromoanthracene): is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylene core substituted with methyl and bromoanthracene groups, making it a subject of interest in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-(5-Methyl-1,3-phenylene)bis(10-bromoanthracene) typically involves multi-step organic reactions. One common method includes the bromination of anthracene derivatives followed by coupling reactions with methyl-substituted phenylene compounds. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions in specialized reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the bromo groups to hydrogen, resulting in dehalogenated products.
Substitution: The bromo groups can be substituted with various nucleophiles, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dehalogenated anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9,9’-(5-Methyl-1,3-phenylene)bis(10-bromoanthracene) is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
While its direct applications in biology are limited, derivatives of this compound may be explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
Research into the medicinal applications of this compound is ongoing. Its derivatives may serve as precursors for developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells. Its unique electronic properties make it a valuable component in these technologies.
Mecanismo De Acción
The mechanism of action of 9,9’-(5-Methyl-1,3-phenylene)bis(10-bromoanthracene) involves its interaction with molecular targets through its bromo and anthracene groups. These interactions can lead to various chemical transformations, including electron transfer and radical formation. The pathways involved depend on the specific reactions and conditions employed.
Comparación Con Compuestos Similares
Similar Compounds
9,9’-(5-Bromo-1,3-phenylene)bis(9H-carbazole): Similar in structure but with carbazole groups instead of anthracene.
9,9’-(5-Methyl-1,3-phenylene)bis(9H-carbazole): Similar methyl and phenylene core but with carbazole groups.
Uniqueness
9,9’-(5-Methyl-1,3-phenylene)bis(10-bromoanthracene) is unique due to its combination of methyl, phenylene, and bromoanthracene groups. This unique structure imparts distinct electronic and chemical properties, making it valuable for specific applications in materials science and organic electronics.
Propiedades
Número CAS |
821808-30-4 |
|---|---|
Fórmula molecular |
C35H22Br2 |
Peso molecular |
602.4 g/mol |
Nombre IUPAC |
9-bromo-10-[3-(10-bromoanthracen-9-yl)-5-methylphenyl]anthracene |
InChI |
InChI=1S/C35H22Br2/c1-21-18-22(32-24-10-2-6-14-28(24)34(36)29-15-7-3-11-25(29)32)20-23(19-21)33-26-12-4-8-16-30(26)35(37)31-17-9-5-13-27(31)33/h2-20H,1H3 |
Clave InChI |
UCBBWNYZRHMLOG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)Br)C5=C6C=CC=CC6=C(C7=CC=CC=C75)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)methyl]-, (3R)-](/img/structure/B14207884.png)


![Phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]-](/img/structure/B14207897.png)
![5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one](/img/structure/B14207906.png)

![1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione](/img/structure/B14207916.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-phenyl-](/img/structure/B14207917.png)

methanone](/img/structure/B14207920.png)
![2-[Chloro(2,5-difluorophenyl)methyl]-3-methylpyridine](/img/structure/B14207923.png)



